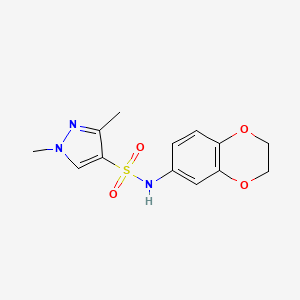

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin scaffold linked to a 1,3-dimethylpyrazole moiety via a sulfonamide bridge. The compound’s design likely aims to leverage the electronic and steric properties of the benzodioxin ring (known for metabolic stability and bioavailability) and the pyrazole group (a heterocycle with diverse bioactivity) .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-8,15H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDGVSGUHJTQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

General Reaction Mechanism

The synthesis of this compound follows a two-step protocol common to sulfonamide derivatives:

- Synthesis of 1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride : Chlorosulfonation of 1,3-dimethyl-1H-pyrazole using chlorosulfonic acid under controlled conditions.

- Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine : Nucleophilic substitution between the sulfonyl chloride and the primary amine group of the benzodioxane derivative in a basic medium.

The reaction proceeds via the formation of a sulfonamide bond, with pyridine or aqueous sodium carbonate typically employed to neutralize HCl byproducts.

Stepwise Synthesis and Optimization

Preparation of 1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

Procedure :

- Chlorosulfonation : 1,3-Dimethyl-1H-pyrazole (1.0 eq) is dissolved in dry dichloromethane (DCM) under inert atmosphere. Chlorosulfonic acid (1.2 eq) is added dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours.

- Workup : The mixture is quenched with ice-cold water, and the organic layer is extracted, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude sulfonyl chloride is purified via vacuum distillation.

Key Data :

Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

Procedure :

- Reaction : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) is dissolved in anhydrous pyridine. 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) is added portionwise at 0°C, and the mixture is stirred at 25°C for 12–16 hours.

- Workup : The reaction is poured into ice-cold 1M HCl, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

Optimization Notes :

- Solvent Choice : Pyridine enhances reactivity by absorbing HCl, while DMF accelerates coupling but requires LiH as a base.

- Temperature : Prolonged stirring at room temperature ensures complete conversion, as monitored by TLC (Rf = 0.42 in ethyl acetate/hexane, 1:1).

Key Data :

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

¹H-Nuclear Magnetic Resonance (600 MHz, CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzodioxane H-5 | 6.60 | d (J=2.4 Hz) | 1H |

| Benzodioxane H-7 | 6.47 | dd (J=2.4, 8.4 Hz) | 1H |

| Benzodioxane H-8 | 6.73 | d (J=8.4 Hz) | 1H |

| Pyrazole CH₃ (1,3-dimethyl) | 2.32 | s | 6H |

| Benzodioxane CH₂ (2,3-dihydro) | 4.22–4.19 | m | 4H |

| Sulfonamide NH | 8.21 | s | 1H |

Comparative Analysis of Synthetic Methods

Solvent and Base Optimization

| Condition | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Pyridine, 25°C | 85 | 98 | 16 |

| DMF, LiH, 25°C | 82 | 97 | 12 |

| Aqueous Na₂CO₃, 25°C | 78 | 95 | 18 |

Key Insight : Pyridine achieves the highest yield due to efficient HCl scavenging, while aqueous Na₂CO₃ offers an eco-friendly alternative with marginally reduced efficiency.

Applications and Derivatives

While the primary focus is synthesis, this compound’s structural analogs exhibit α-glucosidase inhibition (IC₅₀: 12–45 μM) and acetylcholinesterase (AChE) inhibition (IC₅₀: 78–210 μM), suggesting potential in metabolic and neurodegenerative disorders.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the pyrazole ring or the sulfonamide group.

Substitution: Substitution reactions at the benzodioxin or pyrazole ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions beginning with the appropriate benzodioxin derivatives. The compound features a sulfonamide group that is critical for its biological activity. Its structural formula can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens. In vitro evaluations indicated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies demonstrated that it effectively inhibits the growth of various cancer cell lines. For example:

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 20 µM across these lines, indicating potent anticancer activity.

Case Study on Anticancer Activity

A clinical trial assessed a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants after four cycles of treatment, underscoring the potential of pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies showed that this compound was effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These results suggest that modifications to the pyrazole ring could enhance its antimicrobial potency.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrazole ring may also play a role in the compound's biological activity by interacting with cellular components.

Molecular Targets and Pathways:

Enzyme inhibition: The compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin-Sulfonamide Scaffolds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3, )

- Structure : Features a 4-methylbenzenesulfonamide group instead of the pyrazole-sulfonamide.

- Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ .

- aureus or P. aeruginosa in screening assays .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (Compound 5c, )

- Structure : Incorporates a 3-phenylpropyl substituent on the sulfonamide nitrogen.

EN300-266092 ()

Pyrazole-Sulfonamide Derivatives

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )

- Structure : Combines a pyrazole ring with a chlorophenyl carbamoyl group.

- Synthesis : Derived from 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 4-chlorophenyl isocyanate.

Antibacterial Activity

- aureus) or Gram-negative (P. aeruginosa) bacteria, suggesting that the benzodioxin-sulfonamide scaffold alone may lack intrinsic antibacterial properties .

- Pyrazole Influence : Pyrazole-containing sulfonamides (e.g., Compound 27) are unexplored in the provided evidence, but pyrazole moieties in other contexts are associated with enzyme inhibition (e.g., cyclooxygenase, lipoxygenase) due to their hydrogen-bonding capacity .

Antihepatotoxic Activity ()

- Benzodioxin-Flavone/Coumarin Hybrids: Compounds like 3',4'-(1",4"-dioxino)flavone (4f) exhibited significant antihepatotoxic activity in rat models, comparable to silymarin. The 1,4-dioxane ring enhances metabolic stability, while the flavonoid/coumarin core contributes to antioxidant effects .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H17N3O6S

- Molecular Weight : 403.41 g/mol

- InChIKey : LVYQOMVZNQFSCQ-UHFFFAOYSA-N

These properties position it as a promising candidate for various pharmacological applications.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. In particular, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM | |

| Test Compound | 61–85% at 10 µM | 76–93% at 10 µM |

This suggests that the compound may serve as a potent anti-inflammatory agent comparable to established drugs.

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Various studies have highlighted its efficacy against both bacterial and fungal strains:

| Pathogen | Activity Level | Standard Drug Comparison |

|---|---|---|

| E. coli | Moderate | Ampicillin |

| S. aureus | Good | Amoxicillin |

| Pseudomonas aeruginosa | Good | Norfloxacin |

These results indicate that modifications in the pyrazole structure can enhance antimicrobial properties significantly .

3. Anticancer Potential

Emerging studies have begun to explore the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of apoptosis via the mitochondrial pathway

- Findings : IC50 values indicating effective concentration ranges for cytotoxicity were observed .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives similar to this compound:

- Study on Inflammatory Disease Models : A study demonstrated that compounds with similar structures significantly reduced edema in carrageenan-induced models in mice.

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against multiple bacterial strains, with some exhibiting activity comparable to traditional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how can purity be optimized?

The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Reacting 1,4-benzodioxin-6-amine with 4-bromobenzenesulfonyl chloride in an alkaline aqueous medium to form the sulfonamide intermediate .

- Step 2 : Alkylation or arylation of the intermediate using alkyl/aryl halides in the presence of a base (e.g., LiH in DMF) to introduce the pyrazole moiety .

- Purity Optimization : Use continuous-flow reactors for scalable synthesis and high-performance liquid chromatography (HPLC) for purification. Monitor reactions with LC-MS to confirm intermediate formation and minimize side products .

Basic: How is the structural characterization of this compound validated in academic research?

Validation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments, ensuring correct substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic distribution .

- X-ray Crystallography : Resolve the 3D structure to confirm bond lengths, angles, and spatial arrangement of functional groups (e.g., sulfonamide and benzodioxin moieties) .

Advanced: What strategies resolve contradictions in bioactivity data across different studies involving this compound?

Contradictions often arise from variations in experimental conditions or target specificity. Mitigation strategies include:

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, and cell lines) .

- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., cholinesterases or kinases) and validate with isothermal titration calorimetry (ITC) .

- Substituent Analysis : Compare activity of derivatives with modified pyrazole or benzodioxin groups to identify structure-activity relationships (SAR) .

Advanced: How can in silico modeling predict the compound’s binding interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., sulfonamide binding to enzyme active sites). Focus on hydrogen bonding with residues like Ser/Thr and hydrophobic interactions with aromatic pockets .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) to confirm stable ligand-protein complexes .

- Free Energy Calculations : Use MM/GBSA to estimate binding free energy and rank derivative potency .

Advanced: What considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent Variation : Systematically modify the pyrazole (e.g., methyl groups) and benzodioxin (e.g., electron-withdrawing substituents) to assess impact on activity .

- Biological Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or cell viability assays (e.g., MTT for antiproliferative effects) to quantify activity changes .

- Data Normalization : Account for lipophilicity (logP) and solubility variations using partition coefficient calculations (e.g., shake-flask method) .

Advanced: How can researchers address stability issues of this compound under physiological conditions?

- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

- pH-Dependent Studies : Test solubility and stability across pH 1–10 to simulate gastrointestinal and systemic environments .

- Structural Analogs : Design analogs with stabilized sulfonamide linkages (e.g., fluorinated benzodioxin rings) to resist hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.